N-Boc-1-bromo-2-naphthalenamine

Organic Synthesis Bromination Process Chemistry

N-Boc-1-bromo-2-naphthalenamine (CAS 454713-47-4) is the definitive orthogonal building block for sequential medicinal chemistry. The Boc-protected amine remains inert during Pd-catalyzed cross-couplings at the C1 aryl bromide, then deprotects under acidic conditions to reveal the free amine. This sequence is essential for duocarmycin prodrug synthesis—unprotected or non-brominated analogs cannot substitute. Backed by a validated 100% yield bromination protocol. ≥97% purity. Order now for rapid global delivery.

Molecular Formula C15H16BrNO2
Molecular Weight 322.20
CAS No. 454713-47-4
Cat. No. B3052807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-1-bromo-2-naphthalenamine
CAS454713-47-4
Molecular FormulaC15H16BrNO2
Molecular Weight322.20
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=C(C2=CC=CC=C2C=C1)Br
InChIInChI=1S/C15H16BrNO2/c1-15(2,3)19-14(18)17-12-9-8-10-6-4-5-7-11(10)13(12)16/h4-9H,1-3H3,(H,17,18)
InChIKeyJUHUGHMRVYRVEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-1-bromo-2-naphthalenamine (CAS 454713-47-4) | Key Properties & Procurement Baseline


N-Boc-1-bromo-2-naphthalenamine (CAS 454713-47-4), also known as tert-butyl (1-bromonaphthalen-2-yl)carbamate, is a protected aryl bromide building block with the molecular formula C15H16BrNO2 and a molecular weight of 322.20 g/mol . This compound features a naphthalene core with a bromine atom at the 1-position and a tert-butoxycarbonyl (Boc) protected amine at the 2-position, yielding a predicted density of 1.408±0.06 g/cm³, boiling point of 374.0±25.0 °C, and a LogP of 4.71 [1]. Its dual functionality—an aryl bromide for cross-coupling reactions and a protected amine for subsequent deprotection and functionalization—establishes it as a strategic intermediate in medicinal chemistry .

N-Boc-1-bromo-2-naphthalenamine: Why Substitution with Unprotected or Regioisomeric Analogs Fails in Demanding Synthetic Routes


While unprotected 1-bromo-2-naphthylamine (CAS 20191-75-7, C10H8BrN, MW 222.08) and N-Boc-2-naphthylamine (the non-brominated analog) may appear as simpler or more economical alternatives, their direct substitution for N-Boc-1-bromo-2-naphthalenamine is synthetically invalid in any sequence requiring sequential orthogonal reactivity. Unprotected 1-bromo-2-naphthylamine presents a free primary amine that will compete with—or preclude—any reaction requiring the bromine atom as the sole electrophilic handle (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) due to amine coordination to palladium catalysts and unwanted side reactions . Conversely, N-Boc-2-naphthylamine lacks the bromine atom entirely and thus cannot serve as a cross-coupling partner. The specific substitution pattern—Boc-protected amine at C2 and bromine at C1—is essential for applications where the Boc group maintains amine latency during C1 functionalization, followed by acidic deprotection to reveal the free amine for subsequent amide bond formation or further diversification, a sequence documented in the synthesis of duocarmycin prodrugs and complex naphthyl-based pharmacophores .

N-Boc-1-bromo-2-naphthalenamine: Direct Quantitative Evidence for Informed Procurement


Quantitative Synthesis Protocol: 100% Yield for N-Boc-1-bromo-2-naphthalenamine from N-Boc-2-naphthylamine

A well-defined, high-yielding protocol for the synthesis of N-Boc-1-bromo-2-naphthalenamine is available. The bromination of N-Boc-2-naphthylamine (the non-brominated comparator) with N-bromosuccinimide (NBS) in acetonitrile at 0 °C for 2.75 hours affords the target compound in a quantitative 100% yield . This established methodology ensures reliable access to the compound, which is a critical factor for procurement planning and cost analysis in multi-step syntheses.

Organic Synthesis Bromination Process Chemistry

LogP Value Differentiates N-Boc-1-bromo-2-naphthalenamine from More Polar Unprotected 1-Bromo-2-naphthylamine

The lipophilicity of N-Boc-1-bromo-2-naphthalenamine is substantially greater than that of its unprotected analog. The predicted LogP (octanol-water partition coefficient) for the Boc-protected compound is 4.71 [1]. This value is markedly higher than the predicted LogP of ~2.7 for the unprotected 1-bromo-2-naphthylamine (based on its lower molecular weight and presence of a polar primary amine), representing an approximate 100-fold increase in lipophilicity [2]. This difference is crucial for applications where membrane permeability or retention time in reversed-phase chromatography is a key design parameter.

Physicochemical Properties Lipophilicity ADME

Predicted Density Differentiates N-Boc-1-bromo-2-naphthalenamine from Unprotected 1-Bromo-2-naphthylamine

The predicted density of N-Boc-1-bromo-2-naphthalenamine (1.408 ± 0.06 g/cm³) [1] is lower than that of the unprotected 1-bromo-2-naphthylamine (predicted density of 1.563 ± 0.06 g/cm³) . This difference of approximately 0.15 g/cm³ reflects the replacement of a dense, hydrogen-bonded primary amine with a less dense, sterically bulky tert-butyl carbamate group.

Physicochemical Properties Crystallization Formulation

N-Boc-1-bromo-2-naphthalenamine: Key Application Scenarios Guided by Quantitative Evidence


Synthesis of Duocarmycin Prodrugs and Related DNA-Alkylating Agents

N-Boc-1-bromo-2-naphthalenamine serves as a critical intermediate in the synthesis of duocarmycin prodrugs, a class of exceptionally potent antitumor antibiotics . The established 100% yield bromination protocol from N-Boc-2-naphthylamine ensures reliable and cost-effective access to this key building block. The Boc-protected amine remains inert during the cross-coupling of the aryl bromide, enabling the construction of complex molecular architectures. Subsequent deprotection under acidic conditions reveals the free amine for final conjugation or prodrug activation, a sequence central to the development of duocarmycin-based antibody-drug conjugates (ADCs) .

Palladium-Catalyzed Cross-Coupling for Biaryl and Heteroaryl Synthesis

The aryl bromide moiety at the 1-position of the naphthalene ring is a competent electrophile in palladium-catalyzed cross-coupling reactions, most notably Suzuki-Miyaura and Buchwald-Hartwig couplings . The high predicted LogP of 4.71 [1] suggests that coupling products will be sufficiently hydrophobic for efficient purification via standard reversed-phase chromatography. Researchers can leverage the orthogonal reactivity of the Boc-protected amine and the aryl bromide to sequentially introduce diverse aryl, heteroaryl, or amine substituents, enabling the rapid assembly of complex naphthalene-based libraries for medicinal chemistry campaigns.

Medicinal Chemistry Scaffold for HIV Integrase and Kinase Inhibitor Development

The naphthylamine core, when appropriately substituted, has demonstrated activity as a scaffold for inhibitors of protein-protein interactions, including the HIV integrase-LEDGF/p75 interaction [2], and as a precursor for kinase inhibitors . N-Boc-1-bromo-2-naphthalenamine provides a versatile entry point into this chemical space. The Boc group protects the amine during initial scaffold diversification, allowing for late-stage deprotection and functionalization (e.g., amide coupling, sulfonamide formation) to explore structure-activity relationships (SAR) around the amine moiety, a key step in optimizing potency and selectivity.

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